Semiatrin

Beschreibung

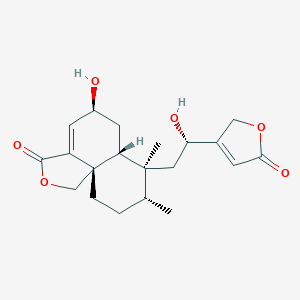

Semiatrin is a neo-clerodane diterpene isolated from the aerial parts of Salvia semiatrata Zucc., a perennial shrub native to the dry regions of Oaxaca, Mexico . Structurally, it is characterized as a white crystalline compound with a melting point of 205–206°C and distinct spectral signatures, including infrared (IR) absorption bands at 3450 cm⁻¹ (hydroxyl groups) and 1750 cm⁻¹ (lactone carbonyl), as well as nuclear magnetic resonance (NMR) data confirming its neo-clerodane skeleton with hydroxyl and acetyloxy substituents .

Pharmacologically, semiatrin exhibits diverse biological activities:

- Antinociceptive and anxiolytic effects: Demonstrated in rodent models of pain and anxiety, though the exact mechanism (e.g., interaction with CB1 receptors or GABAergic pathways) remains under investigation .

- Insecticidal activity: Exhibits antifeedant effects against Spodoptera littoralis (African cotton leafworm) with an AI₅₀ (50% antifeedant inhibition concentration) <90 ppm .

Eigenschaften

CAS-Nummer |

103974-71-6 |

|---|---|

Molekularformel |

C9 H11 N3 O |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

(5S,6aR,7S,8R,10aS)-5-hydroxy-7-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |

InChI |

InChI=1S/C20H26O6/c1-11-3-4-20-10-26-18(24)14(20)6-13(21)7-16(20)19(11,2)8-15(22)12-5-17(23)25-9-12/h5-6,11,13,15-16,21-22H,3-4,7-10H2,1-2H3/t11-,13-,15+,16-,19+,20-/m1/s1 |

InChI-Schlüssel |

YMXYUVLKDSNDBJ-ZBAYPHBISA-N |

SMILES |

CC1CCC23COC(=O)C2=CC(CC3C1(C)CC(C4=CC(=O)OC4)O)O |

Isomerische SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=C[C@H](C[C@@H]3[C@@]1(C)C[C@@H](C4=CC(=O)OC4)O)O |

Kanonische SMILES |

CC1CCC23COC(=O)C2=CC(CC3C1(C)CC(C4=CC(=O)OC4)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Neo-clerodane diterpenes from Salvia species share structural motifs but differ in substituents and bioactivity profiles. Below, semiatrin is compared to key analogs (Table 1).

Table 1: Comparative Analysis of Semiatrin and Structurally Related Clerodane Diterpenes

Structural and Functional Insights

Substituent Effects on Bioactivity: The 7α-hydroxy group in semiatrin contrasts with the 6β-hydroxyl in salviarin, which may explain salviarin’s superior insecticidal potency (AI₅₀ = 10 ppm vs. semiatrin’s <90 ppm) . Hydroxylation patterns influence ligand-receptor interactions in insect chemoreceptors. Acetylation, as seen in toluccanolide A derivatives, enhances antifeedant activity (69.6% inhibition vs. semiatrin’s broad-spectrum effects), suggesting esterification improves lipophilicity and target binding .

Pharmacological Scope: Semiatrin’s CNS activity (anxiolytic, antinociceptive) is unique among clerodanes, which are more commonly studied for antimicrobial or cytotoxic effects. For example, Salvia blepharochlaena diterpenes like amarisolide A show anti-inflammatory effects via COX-2 inhibition but lack reported CNS modulation . In contrast, compound 25 (AI₅₀ = 1 ppm) outperforms semiatrin in insecticidal potency, likely due to its epoxy-melissodoric acid moiety enhancing electrophilic reactivity toward insect enzymes .

Research Gaps: While semiatrin’s anxiolytic effects are promising, most Salvia diterpenes lack in vivo toxicology data or mechanistic studies comparing them to clinical standards (e.g., diazepam for anxiety) . Semiatrin’s broad activity spectrum (CNS and insecticidal) contrasts with specialized analogs like horminone (antifungal) or tilifolidione (cytotoxic), highlighting the need for structure-activity relationship (SAR) studies to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.